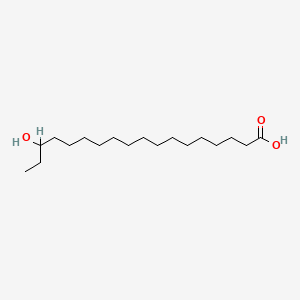

16-Hydroxy stearic acid

Übersicht

Beschreibung

16-Hydroxy stearic acid, also known as Juniperic acid, is an omega-hydroxy long-chain fatty acid . It is a mixture of D and L-α-hydroxystearic acid (2-Hydroxyoctadecanoic acid) enantiomers . It may be used in studies on the properties and metabolism of α-hydroxylated (2-hydroxylated) medium chain fatty acids .

Synthesis Analysis

The synthesis of 16-Hydroxy stearic acid involves catalytic polyesterification . The reactions are carried out in solvent-free systems and in organic solvents, using tin (II) 2-ethylhexanoate as catalyst, at different temperatures and molar ratios of the comonomers .Molecular Structure Analysis

The molecular structure of 16-Hydroxy stearic acid is represented by the formula C18H36O3 . It has an exact mass of 300.266445 .Chemical Reactions Analysis

In aqueous binary mixtures of stearic acid and its hydroxylated counterpart 12-hydroxystearic acid, a clear trend towards partitioning between the two types of fatty acids is observed . This is presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .Physical And Chemical Properties Analysis

16-Hydroxy stearic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is a powder form substance .Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Applications

16-Hydroxy stearic acid (16-HSA) has shown potential in pharmaceutical applications, particularly as a model tracer molecule for amphiphilic drugs. Niuosha Sanaeifar and colleagues (2020) investigated the release behavior of 16-doxyl stearic acid from hydrogels made from bovine serum albumin (BSA), indicating its utility in drug delivery systems. The study explored various hydrogel preparation procedures and compared the fatty acid release from these gels, providing insights into the sustained release of drugs (Sanaeifar et al., 2020).

2. Biomedical Research

In biomedical research, 16-HSA has been used in electron spin echo (ESE) spectroscopy studies. Isaev and Dzuba (2008) utilized 16-DOXYL-stearic acid in a model phospholipid bilayer to study orientational motions at low temperatures, contributing to our understanding of the behavior of amphiphilic biomolecules in biological membranes (Isaev & Dzuba, 2008).

3. Materials Science

16-HSA has applications in materials science, particularly in the study of Langmuir–Blodgett films. Dhathathreyan (2008) explored the effect of the -OH group in 16-HSA on the pK values of Langmuir–Blodgett films, providing valuable insights into the stability and morphology of these films, which are crucial in various technological applications (Dhathathreyan, 2008).

4. Chemistry and Chemical Engineering

In the field of chemistry and chemical engineering, the lipophilicity of 16-HSA and its derivatives has been studied for their distribution and reactivity in emulsions and solid lipid nanoparticles. Berton-Carabin and colleagues (2013) investigated how the structure of 16-doxyl-stearic acid affects its chemical stability in different environments, which is crucial for designing stable and efficient emulsion systems (Berton-Carabin et al., 2013).

5. Food Science

16-HSA also finds applications in food science. Cowles et al. (2002) explored the role of dietary stearic acid in altering gallbladder bile acid composition, shedding light on the effects of dietary fatty acids on cholesterol metabolism and absorption (Cowles et al., 2002).

6. Surface Science and Technology

In surface science and technology, the modification of surfaces with stearic acid, a derivative of 16-HSA, has been extensively studied. Patti and colleagues (2021) reviewed the literature on the application of stearic acid in various industrial and academic formulations, highlighting its role in enhancing the functional and structural properties of materials (Patti et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Fatty acid esters of hydroxyl fatty acids (FAHFAs), including 16-Hydroxy stearic acid, have been found to exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Understanding the beneficial effects of these lipids in the diet can serve as a valuable reference for the development of specific functional foods .

Eigenschaften

IUPAC Name |

16-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAIPALZJVSRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCCCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326992 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Hydroxy stearic acid | |

CAS RN |

17773-37-4 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

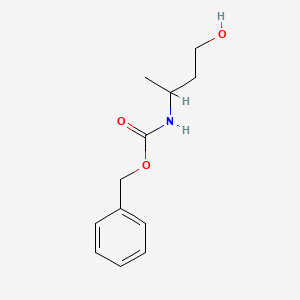

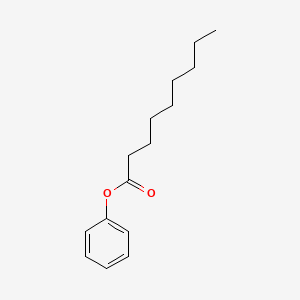

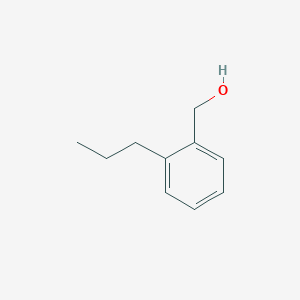

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

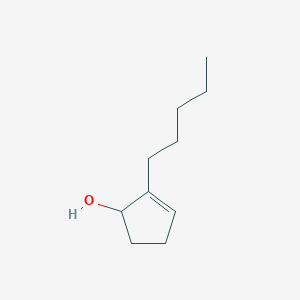

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)

![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)

![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)